Fmoc-Abu-OH

Catalog No.
S1768426
CAS No.
135112-27-5
M.F
C19H19NO4
M. Wt
325.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Abu-OH

CAS Number

135112-27-5

Product Name

Fmoc-Abu-OH

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

InChI

InChI=1S/C19H19NO4/c1-2-17(18(21)22)20-19(23)24-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16-17H,2,11H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1

InChI Key

XQIRYUNKLVPVRR-KRWDZBQOSA-N

SMILES

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

Fmoc-Abu-OH;135112-27-5;Fmoc-2-Abu-OH;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)butanoicacid;ST51037594;Fmoc-L-2-aminobutyricacid;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoicacid;L-2-(Fmoc-amino)butyricacid;PubChem18940;AC1LGWI6;47511_ALDRICH;SCHEMBL118051;47511_FLUKA;MolPort-002-344-033;XQIRYUNKLVPVRR-KRWDZBQOSA-N;ZINC388694;CF-440;MFCD00080268;AJ-20738;AK-41342;AN-32063;SC-10055;FT-0629872;Z9839;(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)butyricacid

Canonical SMILES

CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Fmoc-Abu-OH is an Fmoc-protected amino acid. Fmoc (Fluorenylmethoxycarbonyl) is a protecting group commonly used in solid-phase peptide synthesis (SPPS) . The Fmoc group protects the alpha-amino group (N-terminus) of the Abu (aminobutyric acid) residue during peptide chain assembly. This protection allows for the selective coupling of the Fmoc-Abu-OH to other amino acids in a specific order to build the desired peptide sequence.

  • Amino Acid Incorporation

    Fmoc-Abu-OH provides the Abu amino acid unit for incorporation into the peptide chain. Abu, a non-essential amino acid, can be present in various peptides with diverse functions .

  • Controlled Chain Assembly

    The Fmoc protecting group enables controlled chain assembly. It can be selectively removed under mild conditions using a base, allowing the free amino group of Abu to react with the C-terminus of another incoming amino acid . This allows for the step-by-step addition of amino acids in the desired order.

  • Improved Purity

    Fmoc-protected amino acids like Fmoc-Abu-OH often offer higher purity compared to unprotected amino acids. This contributes to the overall purity of the synthesized peptide.

  • Fmoc-Abu-OH is a derivative of 2-aminobutyric acid (Abu), an amino acid with a non-essential role in human biology [].
  • The Fmoc group (Fluorenylmethoxycarbonyl) acts as a protecting group, selectively shielding the amino group (NH2) during peptide synthesis []. This allows for the controlled formation of peptide bonds between desired amino acids.

Molecular Structure Analysis

  • Fmoc-Abu-OH has a central carbon chain with a carboxylic acid group (COOH) at one end and an amino group (NH2) protected by the Fmoc group at the other end. It also has a side chain containing a methylene group (CH2) [].
  • The key feature is the Fmoc group, bulky and removable under specific conditions. This controlled removal allows the amino group to participate in peptide bond formation while other amino groups in the peptide chain remain protected [].

Chemical Reactions Analysis

  • Fmoc-Abu-OH is involved in peptide synthesis reactions, where it acts as a protected amino acid building block. The general reaction scheme involves:
    • Coupling: Fmoc-Abu-OH reacts with another amino acid (usually with a free amino group) to form a peptide bond. The Fmoc group is then removed (deprotection) to expose a new amino group for further chain elongation [].
    • Deprotection: Specific chemicals or conditions are used to cleave the Fmoc group from the Fmoc-Abu-OH molecule, revealing the free amino group for further coupling reactions [].

Physical And Chemical Properties Analysis

  • Specific data on melting point, boiling point, and solubility of Fmoc-Abu-OH may not be readily available due to its use as a building block rather than a final product.
  • However, Fmoc-Abu-OH is likely to be a solid at room temperature and soluble in organic solvents commonly used in peptide synthesis [].
  • Fmoc-Abu-OH may cause skin, eye, and respiratory irritation upon exposure [].
  • Always consult safety data sheets (SDS) and follow recommended handling procedures when working with Fmoc-Abu-OH [].

XLogP3

3.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

Fmoc-L-2-aminobutyric acid

Dates

Modify: 2023-08-15

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